molecular formula C8H15NO B13155534 7-Cyclopropyl-1,4-oxazepane

7-Cyclopropyl-1,4-oxazepane

Cat. No.: B13155534
M. Wt: 141.21 g/mol
InChI Key: YQLRVXBRPPONIT-UHFFFAOYSA-N
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Description

7-Cyclopropyl-1,4-oxazepane is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of N-propargylamines. This method is favored due to its high atom economy and shorter synthetic routes . Another method involves the copper-catalyzed [3+2] cycloaddition with concomitant annulation, which forms 1,4-oxazepane derivatives via a ketenimine route .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized oxazepane compounds.

Scientific Research Applications

7-Cyclopropyl-1,4-oxazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-Cyclopropyl-1,4-oxazepane exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Cyclopropyl-1,4-oxazepane include:

Uniqueness

This compound is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for designing molecules with specific biological activities and for developing materials with novel properties.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7-cyclopropyl-1,4-oxazepane

InChI

InChI=1S/C8H15NO/c1-2-7(1)8-3-4-9-5-6-10-8/h7-9H,1-6H2

InChI Key

YQLRVXBRPPONIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CCNCCO2

Origin of Product

United States

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